Ethyl sorbate
Overview
Description
Ethyl sorbate, also known as ethyl 2,4-hexadienoate, is an organic compound that belongs to the class of fatty acid esters. It is derived from the esterification of sorbic acid and ethanol. This compound is characterized by its clear, colorless to yellowish liquid form and a fruity odor. This compound is commonly used as a synthetic flavoring agent in various food products, including ice cream, beverages, candy, and baked goods .
Mechanism of Action
Target of Action
Ethyl sorbate, a derivative of sorbic acid, primarily targets microorganisms such as bacteria and fungi . It is widely used as a food preservative due to its antimicrobial properties .
Mode of Action
It is known that the nonionized form of sorbates can enter the cells . Once inside, they may interfere with various cellular functions, leading to inhibition of microbial growth .
Biochemical Pathways
This interference could potentially disrupt the normal functioning of the microorganism, thereby inhibiting its growth .
Pharmacokinetics
As a fatty acid ester, it is likely to be metabolized in the body into its constituent alcohol and acid .
Result of Action
The primary result of this compound’s action is the inhibition of microbial growth . This makes it an effective preservative in various food and pharmaceutical products, helping to extend their shelf life and maintain their quality .
Action Environment
The effectiveness of this compound can be influenced by environmental factors such as pH. The antimicrobial action of sorbates decreases in alkaline environments, as only the nonionized form can enter the cells . Therefore, the pH of the environment can significantly impact the efficacy of this compound as a preservative .
Biochemical Analysis
Biochemical Properties
Ethyl sorbate is a synthetic flavoring agent that is a moderately stable, light yellow liquid of fruity odor . It is used in flavors such as pineapple, papaya, and passion fruit with applications in ice cream, beverages, candy, and baked goods
Cellular Effects
These complexes have shown inhibitory effects on the growth of human colon carcinoma cell lines
Temporal Effects in Laboratory Settings
This compound is reported to be stable under normal conditions
Dosage Effects in Animal Models
Sorbic acid and its potassium salt, which are related to this compound, have been found to be safe when used at the maximum proposed dose in feed for pigs, poultry, dogs, cats, and young ruminants .
Metabolic Pathways
Esters like this compound can undergo hydrolysis, a process that could potentially influence its involvement in metabolic pathways .
Transport and Distribution
Due to its water solubility, it is likely to be mobile in the environment .
Subcellular Localization
Due to its water solubility, it is likely to be distributed throughout the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl sorbate can be synthesized through the esterification of sorbic acid with ethanol. One common method involves reacting gaseous hydrogen chloride with a solution of sorbic acid in ethanol. Another method is the direct esterification of sorbic acid with ethanol under azeotropic conditions .
Industrial Production Methods: In industrial settings, this compound is produced by the esterification of sorbic acid with ethanol in the presence of a catalyst, such as p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants. The product is then purified through distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl sorbate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes and carboxylic acids.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: Halogenation reactions with chlorine or bromine can produce dihalo products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions typically involve the use of chlorine or bromine under ionic conditions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Dihalo products.
Scientific Research Applications
Ethyl sorbate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Ethyl sorbate can be compared with other similar compounds, such as:
Sorbic Acid: The parent compound of this compound, used as a preservative in food and cosmetics.
Potassium Sorbate: A salt of sorbic acid, widely used as a preservative due to its solubility in water.
Isopropyl Sorbate: Another ester of sorbic acid, known for its antimicrobial properties.
Uniqueness of this compound: this compound is unique due to its specific ester structure, which imparts distinct physicochemical properties and a fruity odor. Its ability to act as a flavoring agent and its potential antimicrobial applications make it a valuable compound in various industries .
Properties
IUPAC Name |
ethyl (2E,4E)-hexa-2,4-dienoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-3-5-6-7-8(9)10-4-2/h3,5-7H,4H2,1-2H3/b5-3+,7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZYKXXGCOLLLO-TWTPFVCWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC=CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C=C/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883712 | |
Record name | 2,4-Hexadienoic acid, ethyl ester, (2E,4E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; warm, fruity aroma | |
Record name | Ethyl sorbate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1169/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Slightly soluble in water; miscible in oils, soluble (in ethanol) | |
Record name | Ethyl sorbate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1169/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.936-0.939 | |
Record name | Ethyl sorbate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1169/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2396-84-1, 5941-48-0 | |
Record name | Ethyl sorbate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2396-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl sorbate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002396841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ETHYL SORBATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8874 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2,4-Hexadienoic acid, ethyl ester, (2E,4E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4-Hexadienoic acid, ethyl ester, (2E,4E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl hexa-2,4-dienoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.509 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL SORBATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSR16USG4D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ethyl sorbate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040463 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of ethyl sorbate?
A1: this compound has the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol.
Q2: How is this compound synthesized?
A: this compound can be synthesized through various methods. One approach involves the esterification of sorbic acid with ethanol using an acid catalyst like hydrochloric acid. [] Another method involves reacting acetic acid and sorbic acid in waste streams with ethanol using hydrochloric acid present in the wastewater as a catalyst. This method allows for the recovery of ethyl acetate and this compound through rectification. []
Q3: Can you describe a specific example of this compound synthesis from a research paper?
A: A study describes a novel synthesis of ethyl 6-bromosorbate, a useful intermediate for synthesizing polyenes. The process involves allylic bromination of this compound, overcoming challenges associated with previous methods that resulted in unwanted byproducts. []
Q4: Is this compound stable in acidic environments?
A: Yes, this compound can be synthesized and used in acidic conditions. One study describes its synthesis using hydrochloric acid as a catalyst. []
Q5: What happens to this compound under autoxidation?
A: While the provided abstracts don't offer specifics on autoxidation products, one study investigates the autoxidation of this compound using dielectric measurements. This suggests that the compound undergoes degradation upon exposure to oxygen, a finding relevant for its storage and applications. []
Q6: What are some applications of this compound in organic synthesis?
A: this compound is a valuable building block for synthesizing various compounds. For instance, it's used in the synthesis of (±)-β-Lysine, an important amino acid. [] It's also used in preparing Wittig and Horner-type reagents for polyene and prostaglandin synthesis. []
Q7: How is this compound used in synthesizing (±)-β-Lysine?
A: The synthesis of (±)-β-Lysine employs an aza-Diels-Alder reaction between this compound and dibenzyl azodicarboxylate. Subsequent modifications of the resulting cycloadduct lead to the target molecule. This highlights this compound's utility in constructing complex molecules. []
Q8: What happens when this compound is subjected to isomerizing hydroformylation?
A: Research indicates that isomerizing hydroformylation of this compound primarily leads to hydrogenation, yielding the corresponding saturated compound. This outcome is attributed to the steering effect of the ester group, which hinders hydroformylation in its vicinity. []
Q9: Are there any computational studies on this compound's reactivity or properties?
A: While the provided abstracts don't directly mention computational studies on this compound, one study used density functional theory (DFT) calculations to investigate the structure and reaction mechanism of a Diels-Alder adduct derived from this compound. This demonstrates the potential of computational tools in understanding its chemical behavior. []
Q10: How do structural modifications of this compound affect its reactivity in the acyl nitroso Diels-Alder (ANDA) reaction?
A: Research on the ANDA reaction with this compound and its alcohol analogs revealed significant structure-reactivity relationships. Specifically, modifying the alcohol moiety of this compound significantly impacted the reaction outcome. These findings highlight the importance of structural considerations in tailoring this compound derivatives for specific applications. []
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